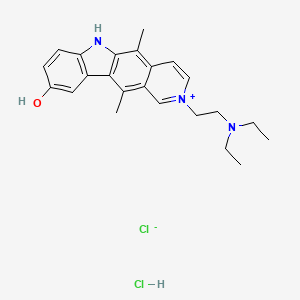
Datelliptium chloride hydrochloride
概要
説明
ダテリピチウム塩酸塩は、エリプチシンから誘導されたDNAインターカレーション剤です。 抗腫瘍活性で知られており、主にその潜在的な治療用途のために科学研究で使用されています .
製造方法
合成経路および反応条件
ダテリピチウム塩酸塩は、エリプチシンから一連の化学反応によって合成されます。
工業生産方法
ダテリピチウム塩酸塩の工業生産には、ラボと同じような化学反応を用いた大規模合成が含まれます。 このプロセスは、収率と純度の向上に向けて最適化されており、研究用途に必要な基準を満たす化合物となります .
準備方法
Synthetic Routes and Reaction Conditions
Datelliptium chloride hydrochloride is synthesized from ellipticine through a series of chemical reactions.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar chemical reactions as in the laboratory. The process is optimized for higher yield and purity, ensuring the compound meets the required standards for research applications .
化学反応の分析
反応の種類
ダテリピチウム塩酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、異なる酸化生成物を形成します。
還元: 還元反応は、この化合物の構造を改変し、その生物活性を変化させる可能性があります。
一般的な試薬および条件
これらの反応に使用される一般的な試薬には、過酸化水素のような酸化剤、水素化ホウ素ナトリウムのような還元剤、および置換反応用のさまざまな求核剤が含まれます。 これらの反応は、通常、目的の生成物が得られるように、制御された条件下で行われます .
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノン誘導体の形成につながる可能性があり、置換反応はさまざまな官能基化化合物を生成する可能性があります .
科学研究における用途
ダテリピチウム塩酸塩は、次のような幅広い科学研究用途を持っています。
化学: DNA相互作用と修飾を研究するためのDNAインターカレーション剤として使用されています。
生物学: さまざまな細胞株における癌細胞の増殖を阻害し、アポトーシスを誘導する可能性について調査されています。
科学的研究の応用
Datelliptium chloride hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a DNA-intercalating agent to study DNA interactions and modifications.
Biology: Investigated for its potential to inhibit cancer cell growth and induce apoptosis in various cell lines.
Industry: Utilized in the development of new anti-cancer drugs and other therapeutic agents.
作用機序
ダテリピチウム塩酸塩の作用機序は、RETプロモーター領域のG-4重鎖構造の安定化に関与し、RET癌遺伝子の下方制御につながります。これにより、癌細胞の増殖と転移が阻害されます。 この化合物は、癌の進行に関与する特定の分子経路を標的とするため、癌治療のための有望な候補となっています .
類似化合物の比較
ダテリピチウム塩酸塩は、その特定の作用機序と特定の癌細胞タイプに対する高い選択性のために、他のDNAインターカレーション剤と比較してユニークです。類似の化合物には、次のものがあります。
エリプチシン: ダテリピチウム塩酸塩が誘導された親化合物です。
エリプチニウム酢酸塩: エリプチンの別の誘導体です。
類似化合物との比較
Datelliptium chloride hydrochloride is unique compared to other DNA-intercalating agents due to its specific mechanism of action and high selectivity for certain cancer cell types. Similar compounds include:
Ellipticine: The parent compound from which this compound is derived.
Elliptinium acetate: Another derivative of ellipt
特性
IUPAC Name |
2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O.2ClH/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23;;/h7-10,13-14,27H,5-6,11-12H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZIAISICLKYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


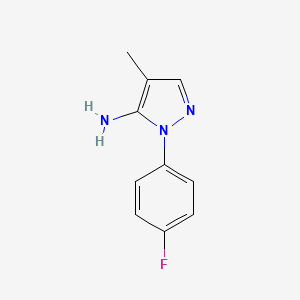
![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3028000.png)

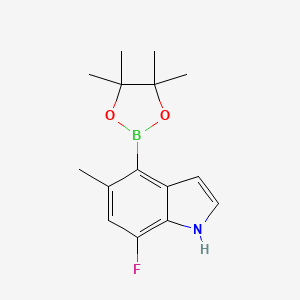

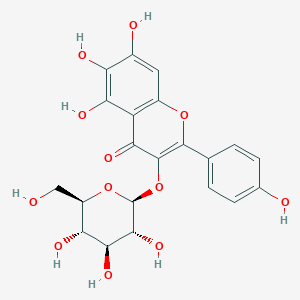

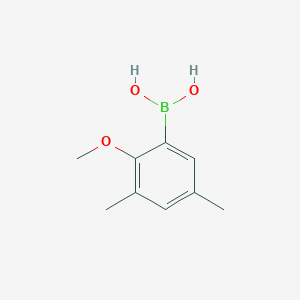
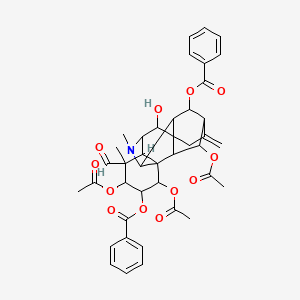
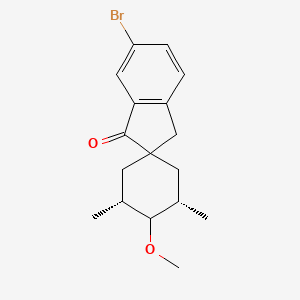
![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3028014.png)
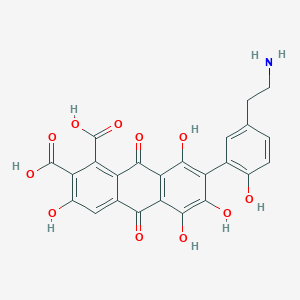
![Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate](/img/structure/B3028019.png)
![6-Bromo-3-ethylimidazo[1,2-a]pyrazine](/img/structure/B3028021.png)
